Product packaging for 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol(Cat. No.:)

4-(Chloromethyl)-2,3,5,6-tetrafluorophenol

Cat. No.: B13494623
M. Wt: 214.54 g/mol
InChI Key: FYYDZKXCDSFSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2,3,5,6-tetrafluorophenol is a versatile fluorinated aromatic building block designed for advanced research and development. This compound features a phenol group and a reactive chloromethyl substituent on a tetrafluorinated benzene ring, making it a valuable precursor in organic synthesis. Its unique structure suggests potential applications in the development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Researchers can leverage the chloromethyl group for further functionalization through nucleophilic substitution reactions, while the tetrafluorophenol moiety can influence the compound's acidity, lipophilicity, and metabolic stability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Handling should follow appropriate safety protocols for halogenated and fluorinated compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClF4O B13494623 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClF4O

Molecular Weight

214.54 g/mol

IUPAC Name

4-(chloromethyl)-2,3,5,6-tetrafluorophenol

InChI

InChI=1S/C7H3ClF4O/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h13H,1H2

InChI Key

FYYDZKXCDSFSEK-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)O)F)F)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry

Synthesis of Key Precursors: 2,3,5,6-Tetrafluorophenol (B1216870) and its Analogues

2,3,5,6-tetrafluorophenol is a critical intermediate in the synthesis of various pharmaceuticals and materials. google.comguidechem.com Its preparation can be achieved through several distinct pathways, starting from different fluorinated precursors.

The introduction of fluorine atoms onto a phenol (B47542) ring with high regioselectivity is a significant challenge in organofluorine chemistry. Modern synthetic methods can be broadly categorized into electrophilic and nucleophilic approaches.

Electrophilic fluorination is a common strategy for preparing fluorinated phenols. Reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™, are widely used. arkat-usa.org These reactions are typically performed in polar organic solvents like acetonitrile. arkat-usa.org The regioselectivity of the fluorination of phenols (i.e., substitution at the ortho- vs. para-position) can be influenced by the solvent system and the presence of additives. arkat-usa.org

Nucleophilic deoxyfluorination presents an alternative pathway, converting the hydroxyl group of a phenol into a fluorine atom. One advanced method involves the conversion of phenols into aryl fluorosulfonate intermediates by reaction with sulfuryl fluoride (B91410) (SO2F2). acs.orgresearchgate.net These intermediates can then undergo nucleophilic fluorination with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe4F) to yield the corresponding aryl fluoride. acs.orgresearchgate.net This process is notable for its broad substrate scope and often proceeds under mild conditions. acs.org Another specialized reagent, PhenoFluor™, enables the direct, one-step deoxyfluorination of phenols and alcohols.

Fluorination StrategyTypical Reagent(s)MechanismKey Characteristics
Electrophilic FluorinationSelectfluor™ (F-TEDA-BF4)Electrophilic Aromatic SubstitutionDirect C-H fluorination; regioselectivity influenced by reaction conditions. arkat-usa.org
Nucleophilic DeoxyfluorinationSO2F2 followed by NMe4FSNAr on an aryl fluorosulfonate intermediateTwo-step (or one-pot) conversion of Ar-OH to Ar-F; mild conditions. acs.org
Nucleophilic DeoxyfluorinationPhenoFluor™Ipso-substitutionDirect, one-step conversion of Ar-OH to Ar-F; operationally simple.

Metal-mediated reactions provide a precise and high-yield route to 2,3,5,6-tetrafluorophenol. A notable method starts with 1,2,4,5-tetrafluorobenzene (B1209435). google.com The synthesis involves the following key steps:

Lithiation : 1,2,4,5-tetrafluorobenzene reacts with an organic lithium agent, such as n-butyllithium, in an inert solvent at very low temperatures (e.g., -80 to -20 °C) to form a highly reactive aryl lithium intermediate. google.com

Borylation : This intermediate is then reacted with a boric acid ester. Upon quenching with acidic water, this forms 2,3,5,6-tetrafluorobenzeneboronic acid and its corresponding ester. google.com

Oxidation : The resulting boronic acid/ester mixture is oxidized using hydrogen peroxide in an acidic aqueous system (pH 3-4.5) at temperatures ranging from 0 to 70 °C. google.com This step cleaves the carbon-boron bond and introduces the hydroxyl group to yield 2,3,5,6-tetrafluorophenol. google.com

This two-step process is efficient, with total reaction yields reported to be over 80% and product purity exceeding 99.0%, making it suitable for industrial applications. google.com

The development of new methods for constructing polyfluorinated aromatic systems is an active area of research, driven by their importance in materials science and pharmaceuticals. tandfonline.com One innovative approach involves the synthesis of perfluorinated organic polymers through Nucleophilic Aromatic Substitution (NAS) reactions. mdpi.com This method utilizes reactions between diphenols (or other strong oxygen nucleophiles) and highly fluorinated linkers like hexafluorobenzene (B1203771) or decafluorobiphenyl (B1670000) in a basic medium to create novel ether-linked polymers. mdpi.com

Another strategy for creating complex polyfluorinated systems is the use of modified Ullmann coupling conditions. This approach facilitates the one-step synthesis of perfluorinated polyphenylenes, which are valuable as electron transport layers in organic electronics. tandfonline.com Such methods are crucial for accessing complex polyfluorinated architectures that are otherwise difficult to prepare due to the altered reactivity of highly fluorinated substrates. tandfonline.com

Chloromethylation Strategies for Fluorinated Phenols

Introducing a chloromethyl group onto a fluorinated phenol ring is an electrophilic substitution reaction. The presence of multiple electron-withdrawing fluorine atoms significantly deactivates the aromatic ring, making this transformation challenging and often requiring harsh reaction conditions. fluorine1.ruthieme-connect.de

The direct chloromethylation of highly deactivated polyfluoroaromatic compounds, such as the 2,3,5,6-tetrafluorobenzene ring system, is a synthetically demanding process. fluorine1.ru Standard chloromethylation conditions (the Blanc reaction), which use formaldehyde (B43269) and HCl, are often ineffective. thieme-connect.de

More potent reagents and severe conditions are necessary. Research on the chloromethylation of 2,3,5,6-tetrafluorobenzene has shown that a mixture of bis(chloromethyl) ether and chlorosulfonic acid can be used. fluorine1.ru The outcome of the reaction is highly dependent on the temperature. At lower temperatures (e.g., 40°C), monochloromethylation is favored, though yields may be modest (27-46%). fluorine1.ru At higher temperatures (70-100°C), the reaction pushes towards the formation of the bis-chloromethylated product in high yield (up to 85%). fluorine1.ru These findings illustrate the difficulty of controlling the electrophilic substitution on such an electron-poor aromatic ring.

Chloromethylation of 2,3,5,6-Tetrafluorobenzene fluorine1.ru
ProductReaction TemperatureReported Yield
Mono-chloromethylation product40°C27% (46% at ~60% conversion)
Bis-chloromethylation product70-100°CUp to 85%

Ionic liquids (ILs) have emerged as effective and environmentally benign promoters for a variety of chemical reactions, including chloromethylation. lookchem.com ILs like 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([emim]BF4) can function as reusable promoters for the chloromethylation of aromatic hydrocarbons. lookchem.com

In this approach, the ionic liquid can replace traditional acid catalysts. lookchem.com The process offers several advantages:

Higher Yields : Reactions often proceed with good to excellent yields.

Milder Conditions : The reactions can be carried out under more moderate temperatures (e.g., 70°C). lookchem.com

Greener Chemistry : Ionic liquids have very low vapor pressure and can often be recycled, reducing waste. lookchem.commdpi.com

Simplified Workup : Product isolation is often more straightforward compared to reactions using strong mineral acids. lookchem.com

While the direct application to highly deactivated fluorinated phenols is a specialized area, the use of ionic liquids represents a promising strategy to overcome the challenges associated with traditional chloromethylation methods for electron-poor substrates. lookchem.com

Optimization of Reaction Conditions for High Yield and Selectivity

The synthesis of 4-(chloromethyl)-2,3,5,6-tetrafluorophenol (B6255035), while not extensively detailed in dedicated literature, would likely proceed via the chloromethylation of 2,3,5,6-tetrafluorophenol. The optimization of such a reaction is critical for maximizing the yield of the desired para-substituted product and minimizing the formation of ortho-isomers or undesired byproducts. Key parameters that require careful control include the choice of reagents, catalyst, temperature, and reaction duration.

Drawing parallels from studies on the chloromethylation of other aromatic compounds, such as biphenyl, a systematic approach like the Box-Wilson method could be employed to determine the optimal conditions. koreascience.kr The primary variables for optimization in the chloromethylation of 2,3,5,6-tetrafluorophenol would include:

Chloromethylating Agent: A source of formaldehyde, such as paraformaldehyde or formalin, is typically used in conjunction with hydrogen chloride gas. The molar ratio of the phenol precursor to the formaldehyde source is a crucial parameter to investigate.

Catalyst: A Lewis acid catalyst, commonly zinc chloride (ZnCl₂), is often employed to facilitate the electrophilic aromatic substitution. koreascience.kr The concentration of the catalyst must be optimized to enhance reaction rates without promoting side reactions.

Temperature: Reaction temperature significantly influences both the rate of reaction and the selectivity. A temperature range would need to be explored to find the point where the desired product is formed efficiently with minimal degradation or byproduct formation.

Reaction Time: The duration of the reaction must be sufficient for high conversion but not so long as to encourage the formation of polymeric materials or other secondary products.

A mathematical model could be developed based on experimental data to precisely define the optimal conditions for achieving the highest possible yield and selectivity for this compound. koreascience.kr

ParameterTypical Range for OptimizationObjective
Molar Ratio (Phenol:Paraformaldehyde)1:1 to 1:3Maximize conversion of the starting phenol.
Catalyst Loading (e.g., ZnCl₂)0.1 - 1.0 equivalentsAchieve high reaction rate with minimal side reactions.
Temperature40 - 80 °CBalance reaction kinetics and product selectivity/stability.
Reaction Duration2 - 24 hoursEnsure complete reaction while minimizing byproduct formation.

Derivatization and Functionalization of this compound

The bifunctional nature of this compound, possessing both a reactive chloromethyl group and a phenolic hydroxyl group, allows for a wide range of derivatization and functionalization reactions.

The phenolic hydroxyl group can be readily derivatized through O-alkylation or O-arylation. Standard Williamson ether synthesis conditions, involving deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl or aryl halide, would yield the corresponding ethers.

Conversely, the chloromethyl group serves as an excellent electrophilic site for reaction with various nucleophiles. Organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can react with the chloromethyl group to form a new carbon-carbon bond, effectively leading to chain extension or the introduction of various alkyl or aryl substituents at the benzylic position.

The hydroxyl group of this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids (e.g., sulfuric acid for Fischer esterification) or proceed readily with more reactive acylating agents in the presence of a base (e.g., pyridine, triethylamine). A variety of catalysts and coupling reagents have been developed to facilitate esterification under mild conditions. organic-chemistry.org

While the phenol group itself does not directly participate in amidation, it can be converted into a more reactive intermediate. For instance, conversion to an aryl chloride or triflate would allow for subsequent palladium-catalyzed amination reactions (Buchwald-Hartwig amination) to form arylamines.

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-deficient aromatic rings, particularly polyhalogenated ones. masterorganicchemistry.comchemistrysteps.com The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, a fluorine atom). chemistrysteps.com

However, in this compound, the substituents have conflicting effects. The hydroxyl group (-OH), and especially its deprotonated phenoxide form (-O⁻), is a powerful electron-donating group (EDG). wikipedia.org This donation of electron density into the aromatic ring increases the electron density at the ortho and para positions, thereby deactivating the ring towards attack by nucleophiles. The chloromethyl group is considered a weak deactivating group in electrophilic substitutions, which translates to it being weakly activating for nucleophilic substitutions.

Due to the overwhelmingly strong electron-donating effect of the phenol group, the tetrafluorophenyl ring in this molecule is significantly less reactive in SₙAr reactions compared to perfluoroarenes bearing strong EWGs like nitro or cyano groups. Consequently, displacing one of the fluorine atoms via an SₙAr mechanism would likely require harsh reaction conditions or would not proceed with typical nucleophiles that readily react with electron-poor fluoroarenes.

The chloromethyl group is a highly versatile functional handle for polymer synthesis. It can act as an electrophilic site for polycondensation reactions with difunctional nucleophiles. For example, reaction with bisphenols under phase-transfer catalysis conditions can yield polyethers, in a manner analogous to the polycondensation of α,α′-dichloro-p-xylene with 2,2-bis(4-hydroxyphenyl)propane. scispace.com The formation of high molecular weight polymers is often facilitated by the addition of solvents like dimethyl sulfoxide (B87167) (DMSO) which enhance the reaction. scispace.com

This bifunctional monomer can be used to synthesize a variety of polymer structures:

Polyethers: The reaction of the chloromethyl group with a bisphenol, or the self-polycondensation of the molecule itself (where the phenoxide of one molecule attacks the chloromethyl group of another), can produce polyethers.

Polyesters: The phenolic -OH group can be used in polycondensation reactions with diacyl chlorides to form aromatic polyesters.

Polymer Modification: The chloromethyl group can be used to graft the tetrafluorophenol moiety onto existing polymer backbones that contain nucleophilic sites, thereby modifying the surface properties or thermal stability of the original polymer.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Influence of Fluorine Atoms on Aromatic Ring Reactivity

The incorporation of fluorine atoms into an aromatic ring significantly modifies its electronic and steric characteristics. numberanalytics.com Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing effect through the sigma bond network (inductive effect, -I). vaia.com In 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol (B6255035), the cumulative inductive effect of four fluorine atoms substantially reduces the electron density of the benzene (B151609) ring. numberanalytics.com

While fluorine, like other halogens, possesses lone pairs of electrons that can be donated to the aromatic π-system (resonance effect, +R), this effect is much weaker than its inductive pull. echemi.comcsbsju.edu The overlap between carbon's 2p orbitals and fluorine's 2p orbitals allows for some π-donation, but the strong electronegativity dominates. echemi.com Consequently, the tetrafluorinated ring is highly deactivated towards electrophilic aromatic substitution compared to non-fluorinated benzene. numberanalytics.comvaia.com This deactivation makes the ring less nucleophilic and thus less reactive towards electron-seeking electrophiles. numberanalytics.com

Electron-Withdrawing Effects and Acidity Modulation

The strong inductive effect of the fluorine atoms is pivotal in modulating the acidity of the phenolic hydroxyl group. Electron-withdrawing groups enhance the acidity of phenols by stabilizing the corresponding phenoxide anion formed upon deprotonation. vaia.com The four fluorine atoms in this compound pull electron density away from the ring and, subsequently, from the oxygen atom. This disperses the negative charge of the resulting phenoxide ion, making it more stable. vaia.com

The increased stability of the conjugate base shifts the equilibrium towards dissociation, resulting in a significantly lower pKa value and therefore higher acidity compared to phenol (B47542) or partially fluorinated analogues. acs.orgstackexchange.com The effect is cumulative; as more fluorine atoms are added to the ring, the acidity of the phenol generally increases. The position of the fluorine atom also matters, with the inductive effect being strongest at the ortho position due to its proximity to the hydroxyl group. stackexchange.com

Comparison of pKa Values for Phenol and Selected Fluorinated Analogues
CompoundpKa
Phenol10.0
2-Fluorophenol8.7
3-Fluorophenol9.3
4-Fluorophenol9.9
2,3,5,6-Tetrafluorophenol (B1216870)Not available in search results
Pentafluorophenol5.5

Note: The pKa for 2,3,5,6-Tetrafluorophenol is expected to be significantly lower than that of monofluorophenols and phenol, likely approaching that of pentafluorophenol.

Regioselectivity in Electrophilic and Nucleophilic Substitutions

Electrophilic Aromatic Substitution: Substituents on a benzene ring direct incoming electrophiles to specific positions. youtube.com The hydroxyl group of a phenol is a strongly activating ortho-, para-director due to its ability to donate a lone pair of electrons via resonance, which stabilizes the intermediate arenium ion when attack occurs at these positions. libretexts.org However, in this compound, the powerful deactivating effect of the four fluorine atoms makes electrophilic substitution on the aromatic ring exceedingly difficult. numberanalytics.com Furthermore, all positions ortho and meta to the hydroxyl group are occupied by fluorine atoms, and the para position is occupied by the chloromethyl group, leaving no available sites for a typical electrophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the tetrafluorinated ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). acs.org The strong electron-withdrawing fluorine atoms stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy. nih.gov In polyfluorinated aromatic systems, nucleophilic attack typically occurs at positions para to an activating group or ortho/para to a deactivating group. For a related compound like pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 position (para to the nitrogen). rsc.org In the case of 2,3,5,6-tetrafluorophenol, the phenoxide ion (formed under basic conditions) would strongly direct an incoming nucleophile to the C4 position (para). This makes the fluorine atom at the C4 position the most likely to be displaced by a nucleophile.

Comparison with Non-Fluorinated and Partially Fluorinated Analogues

The reactivity of this compound stands in stark contrast to its non-fluorinated and partially fluorinated counterparts.

Reactivity Comparison of Phenols
PropertyPhenolMonofluorophenolThis compound
Acidity (pKa)~10.0~8.7-9.9 stackexchange.comSignificantly lower (more acidic)
Reactivity towards ElectrophilesHigh (activated ring)Lower than phenol (deactivated ring)Very low (highly deactivated ring)
Reactivity towards Nucleophiles (SNAr)Very low (electron-rich ring)LowHigh (electron-deficient ring)

As the degree of fluorination increases:

Acidity: The phenolic proton becomes substantially more acidic due to enhanced stabilization of the conjugate base. quora.com While p-fluorophenol has an acidity similar to phenol because the -I and +R effects of fluorine nearly cancel, the cumulative -I effect in the tetrafluoro-analogue is dominant. quora.comquora.com

Electrophilic Substitution: The aromatic ring becomes progressively more deactivated, rendering reactions with electrophiles more difficult. numberanalytics.com

Nucleophilic Substitution: The ring becomes more electron-poor and thus more activated towards attack by nucleophiles.

Mechanistic Studies of Chloromethylation and Subsequent Transformations

The synthesis of the title compound involves the introduction of a chloromethyl group onto a pre-existing tetrafluorophenol ring. The reactivity of the resulting molecule is then characterized by transformations involving both the aromatic ring and the newly introduced functional group.

Role of Catalysts and Reagents in Directed Functionalization

Specific catalysts and reagents are essential for controlling the functionalization of highly fluorinated compounds like this compound. Given the deactivated nature of the ring, classical electrophilic reactions such as Friedel-Crafts-type chloromethylation are challenging. Synthesis would likely proceed through functionalization of 2,3,5,6-tetrafluorophenol.

Once formed, the chloromethyl group, being a benzylic halide on a highly electron-deficient ring, is activated for nucleophilic substitution (SN2) reactions. nih.gov The hydroxyl group can also be a target for functionalization. For instance, deoxyfluorination reactions can replace the phenolic -OH with a fluorine atom using specialized reagents like PhenoFluorMix, although this particular transformation would be challenging on such an electron-poor substrate. organic-chemistry.orgorganic-chemistry.org

Furthermore, heterogeneous catalysts like Palladium on carbon (Pd/C) have been shown to be effective for the direct arylation of polyfluorobenzene derivatives, indicating that C-F or C-H bond activation and subsequent cross-coupling reactions are viable pathways for further modification, potentially at the sole C-H position in the precursor 2,3,5,6-tetrafluorophenol. researchgate.net

Radical Pathways in Fluorinated Compound Reactions

Polyfluoroaromatic compounds are notable substrates for radical reactions. fluorine1.ru The mechanisms of these reactions differ significantly from their non-fluorinated analogues. Radical attack on a polyfluoroarene can lead to the formation of an intermediate polyfluorinated cyclohexadienyl radical (a radical σ-complex). fluorine1.ru

These intermediates have several potential transformation routes:

Dimerization: A common pathway for polyfluorinated radical σ-complexes is to dimerize, especially in reactions with C-centered radicals. fluorine1.ru

Defluorination: Aromatization can occur via the elimination of a fluorine atom to yield a substitution product. This process can be facilitated by defluorinating agents or photolytic conditions. fluorine1.ru

Rearrangement: A unique pathway for these intermediates is rearrangement via a 1,2-shift of a fluorine atom. fluorine1.ru

The generation of the initial radical species can be achieved through various methods, including thermal processes, or more modern approaches like visible-light photocatalysis which can enable C-F bond activation and other transformations. rsc.orgconicet.gov.ar These radical pathways offer alternative strategies for the functionalization of the highly fluorinated aromatic ring of compounds like this compound. rsc.org

Advanced Reaction Kinetics and Thermodynamics

The reactivity of this compound is primarily centered around the chloromethyl group, which is susceptible to nucleophilic substitution reactions. The tetrafluorinated phenyl ring exerts a strong electron-withdrawing inductive effect, which significantly influences the kinetics and thermodynamics of these reactions.

Activation Energy and Transition State Analysis

Nucleophilic substitution at the benzylic carbon of this compound typically proceeds via an SN2 mechanism. The activation energy for this process is a critical parameter that determines the reaction rate. While specific experimental values for this compound are not extensively documented, theoretical and computational studies on similar fluorinated benzylic halides provide valuable insights.

Computational models of SN2 reactions involving benzylic halides indicate that the aromatic ring can stabilize the transition state. The delocalization of electron density into the ring system can lower the energy barrier for the reaction to proceed. For this compound, this stabilization is expected to be pronounced due to the cumulative electron-withdrawing nature of the four fluorine atoms.

A hypothetical reaction coordinate diagram for an SN2 reaction of this compound would show the reactants (the phenol and a nucleophile) at a certain energy level, proceeding through a higher-energy transition state, and finally to the lower-energy products. The difference in energy between the reactants and the transition state represents the activation energy (Ea).

Table 1: Estimated Comparative Activation Energies for SN2 Reactions

CompoundRelative Activation Energy (Ea)Influence of Substituents
Benzyl (B1604629) ChlorideHigherReference compound with no ring substitution.
This compoundLowerStrong electron-withdrawing effect of four fluorine atoms stabilizes the transition state.
4-Nitrobenzyl ChlorideLowerThe nitro group provides strong resonance and inductive stabilization of the transition state.

Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data is required for a complete structural elucidation of 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol (B6255035). This would involve the analysis of one-dimensional and two-dimensional NMR spectra to assign all proton, carbon, and fluorine signals.

¹H NMR Spectral Interpretation, including Coupling Patterns

The ¹H NMR spectrum is expected to show signals for the hydroxyl proton (-OH) and the chloromethyl protons (-CH₂Cl). The chemical shift of the hydroxyl proton would be variable and depend on concentration and solvent. The chloromethyl protons would appear as a singlet, with its chemical shift influenced by the electron-withdrawing tetrafluorinated aromatic ring.

¹³C NMR Chemical Shifts and Structural Assignment

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the chloromethyl carbon, the four aromatic carbons attached to fluorine, the carbon attached to the hydroxyl group, and the carbon attached to the chloromethyl group. The chemical shifts would be significantly influenced by the fluorine and oxygen substituents.

¹⁹F NMR for Monitoring Fluorine Environments and Reaction Progress

¹⁹F NMR spectroscopy is a crucial tool for characterizing fluorinated compounds. For this compound, two distinct signals would be anticipated for the two pairs of equivalent fluorine atoms (F-2/F-6 and F-3/F-5), assuming free rotation is restricted. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms would provide valuable structural information. This technique would also be invaluable for monitoring the synthesis of the compound, for instance, in a chloromethylation reaction of 2,3,5,6-tetrafluorophenol (B1216870).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Assignment

To unambiguously assign all ¹H, ¹³C, and ¹⁹F signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments would reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively, confirming the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the fragmentation pathways under different ionization conditions.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Mechanisms

Under EI, the molecule would be expected to undergo fragmentation through various pathways, including the loss of a chlorine radical, the chloromethyl group, and potentially molecules such as HF or CO. In ESI, which is a softer ionization technique, the protonated or deprotonated molecular ion would be observed, and fragmentation would be induced to study its breakdown products. The fragmentation patterns would provide a fingerprint for the molecule and further confirm its structure.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. While no specific MS/MS studies on this compound are publicly available, the fragmentation pattern can be predicted based on the known behavior of similar chemical structures, such as benzyl (B1604629) chlorides and other chloromethylated aromatic compounds. researchgate.netnist.gov

Upon ionization, the molecular ion of this compound would be expected to undergo characteristic fragmentation. The most likely initial fragmentation pathway would involve the cleavage of the carbon-chlorine bond in the chloromethyl group, which is a common fragmentation for benzyl halides. This would result in the formation of a stable tetrafluorohydroxyphenylmethyl carbocation (a benzylic carbocation). The stability of this cation is enhanced by the presence of the aromatic ring.

Another probable fragmentation pathway involves the loss of the entire chloromethyl group, leading to the formation of a tetrafluorophenol radical cation. Further fragmentation of the aromatic ring could also occur, although this would likely require higher collision energies. The predicted fragmentation pathways are crucial for confirming the presence of the chloromethyl group and the tetrafluorophenol core structure.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment IonNeutral Loss
[M]+[M-Cl]+Cl
[M]+[M-CH2Cl]+CH2Cl
[M-Cl]+Further ring fragmentationVarious small molecules

Isotope Distribution Analysis for Molecular Formula Determination

Isotope distribution analysis in mass spectrometry provides valuable information for the determination of a compound's elemental composition. The presence of chlorine in this compound would result in a characteristic isotopic pattern in its mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination

Although a crystal structure for this compound has not been reported, insights into its solid-state structure can be inferred from crystallographic studies of related fluorinated aromatic compounds. nih.govresearchgate.netresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking)

The crystal packing of this compound would likely be influenced by a combination of intermolecular interactions. Given the presence of the tetrafluorinated aromatic ring, π-π stacking interactions are expected to play a significant role in the crystal lattice. researchgate.net The electron-deficient nature of the fluorinated ring could lead to favorable electrostatic interactions with adjacent rings.

Conformation and Bond Length/Angle Analysis

The conformation of the this compound molecule in the solid state would be determined by minimizing steric hindrance and maximizing favorable intermolecular interactions. The chloromethyl group would likely be oriented to reduce steric clashes with the adjacent fluorine atoms.

Analysis of bond lengths and angles would be expected to reveal values consistent with those of similar substituted phenols and benzyl chlorides. The C-F bonds on the aromatic ring are expected to be in the typical range for aryl fluorides. The C-Cl bond length in the chloromethyl group would be comparable to that in other benzyl chlorides. The geometry around the phenolic oxygen and the carbon atoms of the aromatic ring would be largely planar, as is characteristic of benzene (B151609) derivatives. tsijournals.comresearchgate.netresearchgate.net

Other Vibrational and Electronic Spectroscopic Methods (e.g., FTIR, UV/Vis)

While specific FTIR and UV/Vis spectra for this compound are not available, their characteristic features can be predicted based on the functional groups present in the molecule.

FTIR Spectroscopy: The infrared spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. libretexts.orglibretexts.orgdocbrown.info Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. Strong absorptions corresponding to C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group would likely be found in the 600-800 cm⁻¹ range. okstate.edu

UV/Vis Spectroscopy: The ultraviolet-visible spectrum is determined by the electronic transitions within the molecule. The tetrafluorinated phenolic chromophore is expected to exhibit absorption bands in the UV region. Phenols typically show two absorption bands, and the presence of fluorine and chloromethyl substituents would cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity compared to unsubstituted phenol (B47542). rsc.orgresearchgate.netnih.govacs.org The electron-withdrawing nature of the fluorine atoms would likely cause a hypsochromic (blue) shift of the primary absorption bands.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic MethodPredicted Characteristic Peaks/Bands
FTIR~3200-3600 cm⁻¹ (O-H stretch, broad), ~1450-1600 cm⁻¹ (C=C aromatic stretch), ~1000-1400 cm⁻¹ (C-F stretch), ~600-800 cm⁻¹ (C-Cl stretch)
UV/VisAbsorption maxima (λ_max) in the UV region, influenced by the tetrafluorophenolic chromophore.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol (B6255035), DFT calculations offer a detailed picture of its geometry, electronic makeup, and spectroscopic behavior.

Geometry Optimization and Electronic Structure

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, which dictates its chemical properties, is also elucidated through these calculations. The distribution of electron density, molecular electrostatic potential, and orbital shapes are determined, offering a comprehensive understanding of the molecule's electronic landscape.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Value
C-Cl bond length (Å) 1.78
C-O bond length (Å) 1.36
O-H bond length (Å) 0.96
C-C bond lengths (aromatic) (Å) 1.39 - 1.41
C-F bond lengths (Å) 1.34 - 1.35
C-C-Cl bond angle (°) 110.5

Note: The data in this table is hypothetical and serves as an illustration of the typical output of a DFT geometry optimization calculation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations are highly effective in predicting various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. nih.govuni-muenchen.de By calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field, the chemical shifts for ¹H, ¹³C, and ¹⁹F can be predicted. These theoretical predictions are invaluable for interpreting experimental NMR spectra and can aid in the structural elucidation of the compound and its derivatives. nih.gov

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm)
¹H (OH) 5.8
¹H (CH₂) 4.6
¹³C (C-Cl) 45.2
¹³C (C-O) 155.7

Note: The data in this table is hypothetical and illustrates the type of information obtained from DFT-based NMR predictions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnih.govlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) oxygen and the aromatic ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the chloromethyl group and the fluorinated ring, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. malayajournal.org

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Note: The data in this table is hypothetical and represents typical values derived from FMO analysis.

Reaction Mechanism Simulation and Transition State Identification

Computational simulations are instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and locating the high-energy transition states that govern reaction rates.

Computational Elucidation of Chloromethylation Mechanisms

The formation of this compound likely proceeds through the chloromethylation of 2,3,5,6-tetrafluorophenol (B1216870). Computational modeling can elucidate the mechanism of this reaction, which typically involves formaldehyde (B43269) and hydrogen chloride. By calculating the energies of potential intermediates and transition states, the most favorable reaction pathway can be determined. This includes identifying whether the reaction follows a concerted or a stepwise mechanism and understanding the role of catalysts or solvent molecules.

Pathways for Derivatization Reactions

This compound is a versatile intermediate for the synthesis of more complex molecules due to the reactive chloromethyl group. Computational studies can explore the mechanisms of its various derivatization reactions, such as nucleophilic substitution of the chlorine atom. By simulating the reaction with different nucleophiles, it is possible to predict the reaction barriers and the stability of the products, thereby guiding synthetic efforts. Identifying the transition state structures for these derivatization reactions provides a deeper understanding of the factors controlling the reaction's feasibility and rate.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are paramount in dictating the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, a molecule rich in electronegative atoms, these forces are particularly significant and diverse.

Halogen Bonding and Hydrogen Bonding

Halogen Bonding: The presence of both chlorine and fluorine atoms on the aromatic ring of this compound suggests the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the axis of the covalent bond. nih.govrichmond.edu

In the case of the chloromethyl group (-CH2Cl), the chlorine atom can participate in halogen bonding. Computational studies on similar halogenated molecules have shown that the strength of the halogen bond depends on the polarizability of the halogen and the nature of the group it is attached to. richmond.edu The electron-withdrawing tetrafluorinated phenyl ring would enhance the σ-hole on the chlorine atom, making it a more potent halogen bond donor. Theoretical calculations would be necessary to quantify the electrostatic potential on the chlorine atom of this compound to predict the strength of its halogen bonding capabilities with various Lewis bases.

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor. In this compound, the acidic proton of the hydroxyl group can form strong hydrogen bonds with suitable acceptors, such as the oxygen or nitrogen atoms of other molecules. The high electronegativity of the four fluorine atoms on the phenyl ring has a significant acidifying effect on the phenolic proton, thereby strengthening its hydrogen bonding capacity.

Theoretical investigations into hydrogen-bonded complexes of chlorophenols with molecules like water or ammonia (B1221849) have demonstrated strong linear correlations between structural parameters of the hydrogen bond and the acidity (pKa) of the phenol. researchgate.net Similar computational approaches, such as Density Functional Theory (DFT), could be employed to model hydrogen-bonded dimers or larger clusters of this compound, providing data on interaction energies, bond lengths, and vibrational frequency shifts. Natural Bond Orbital (NBO) analysis is another computational tool that can offer insights into the charge transfer and orbital interactions involved in these hydrogen bonds. researchgate.net

Interaction TypeDonor Atom/GroupAcceptor Atom/GroupPredicted Relative Strength
Halogen BondChlorine (in -CH2Cl)Lewis Bases (e.g., O, N)Moderate to Strong
Hydrogen BondHydroxyl (-OH)Hydrogen Bond Acceptors (e.g., O, N)Strong

Aromatic Stacking Interactions in Fluorinated Systems

Aromatic stacking, or π-π stacking, is a non-covalent interaction between aromatic rings. In fluorinated aromatic systems, these interactions are significantly different from those in their non-fluorinated counterparts. The introduction of highly electronegative fluorine atoms alters the quadrupole moment of the aromatic ring. rsc.org While benzene (B151609) has a negative quadrupole moment at its center and a positive one at its periphery, perfluorinated benzenes exhibit the opposite. This can lead to favorable electrostatic interactions between the electron-poor fluorinated ring and an electron-rich aromatic ring.

For this compound, the tetrafluorinated phenyl ring is electron-deficient. Therefore, it is expected to engage in favorable stacking interactions with electron-rich aromatic systems. Computational studies on fluorinated benzylideneanilines have shown that the influence of fluorine substituents on crystal packing is often governed by dipole-dipole interactions between stacked rings rather than direct atom-atom contacts. soton.ac.uk

The presence of multiple fluorine substituents can, however, disrupt traditional π-π stacking. rsc.org Computational energy calculations for various orientations (e.g., parallel-displaced, T-shaped) of this compound dimers would be required to determine the most stable stacking geometries and their corresponding interaction energies. These calculations often employ high-level quantum mechanical methods to accurately capture dispersion and electrostatic contributions.

Stacking ConfigurationInteracting RingsKey Driving Forces
Face-to-Face (Offset)Two tetrafluorinated ringsQuadrupole-quadrupole interactions, dispersion
Edge-to-Face (T-shaped)One tetrafluorinated ring and another aromatic ringElectrostatic interactions (C-H/π or C-F/π)

Molecular Dynamics Simulations (if applicable to material applications)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, providing insights into the dynamics and thermodynamics of materials. nih.gov For a molecule like this compound, MD simulations could be particularly relevant in understanding its behavior in condensed phases and its potential applications in materials science.

For example, MD simulations could be used to model the behavior of this compound when incorporated into polymers or other materials. The simulations can predict how the molecule orients itself within a material matrix and how its non-covalent interactions influence the material's bulk properties. Studies on fluorinated epoxy resins have utilized MD to analyze the correlation between microstructure and macroscopic properties. nih.gov

Furthermore, MD simulations can be employed to study the interactions of this compound with biological macromolecules, such as proteins. The dynamics of binding and the role of specific non-covalent interactions in stabilizing the complex could be elucidated. For instance, simulations have been used to investigate the impact of fluorinated graphene on protein structures. nih.gov While no specific MD studies on this compound are currently available, the methodologies used for similar fluorinated molecules provide a clear roadmap for future computational investigations into its material and biological applications.

Applications in Advanced Chemical and Materials Science

Polymer Chemistry and Functional Materials

The dual functionality of 4-(chloromethyl)-2,3,5,6-tetrafluorophenol (B6255035), possessing both a nucleophilic phenolic hydroxyl group and a reactive benzylic chloride, allows for its versatile incorporation into various polymer structures. This enables the synthesis of functional materials with tailored properties for specific advanced applications.

Synthesis of Fluorinated Poly(arylene ether)s

Fluorinated poly(arylene ether)s (FPAEs) are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. rsc.org The synthesis of FPAEs often proceeds via nucleophilic aromatic substitution polycondensation, a reaction in which a bisphenol is reacted with a highly activated aryl fluoride (B91410). bwise.kr

In this context, this compound can serve as a key monomer. The phenolic hydroxyl group can react with a perfluorinated aromatic compound, such as decafluorobiphenyl (B1670000), to form the characteristic ether linkages of the polymer backbone. The highly electron-withdrawing nature of the fluorine atoms on the phenyl ring activates the para-position for nucleophilic attack by the phenoxide.

The presence of the chloromethyl group on the monomer unit provides a reactive site that can be preserved during the initial polymerization. This functionality allows for subsequent modifications of the polymer, such as cross-linking to enhance mechanical and thermal properties, or the introduction of other functional groups to tailor the polymer's performance for specific applications. researchgate.net The general synthetic approach allows for the creation of FPAEs with a high fluorine content, contributing to low dielectric constants and hydrophobicity. rsc.org

Table 1: Properties of Fluorinated Poly(arylene ether)s

Property Typical Values Significance
Glass Transition Temperature (Tg) 178–226 °C Indicates high thermal stability. rsc.org
5% Weight Loss Temperature (Td5) 514–555 °C Demonstrates excellent thermal-oxidative stability. rsc.org
Dielectric Constant (at 11 GHz) 2.07–2.80 Low dielectric constant is crucial for microelectronics applications. rsc.org
Water Absorption 0.28–0.87% High hydrophobicity is beneficial for moisture-sensitive applications. rsc.org

Role in Single-Ion Conducting Network Polymers for Energy Storage (e.g., Lithium Batteries)

In the field of energy storage, particularly in the development of safer and more efficient lithium batteries, single-ion conducting polymer electrolytes (SIPEs) are of significant interest. In conventional liquid or gel polymer electrolytes, both cations and anions are mobile, which can lead to concentration gradients, reduced efficiency, and the formation of dendrites that can cause short circuits. SIPEs address this issue by immobilizing the anion to the polymer backbone, allowing only the lithium cations to move.

The chloromethyl group of this compound is instrumental in creating such materials. A polymer synthesized using this monomer can be subsequently functionalized through the chloromethyl group. For instance, the chloromethyl group can undergo nucleophilic substitution reactions with species that can be converted into a lithium salt.

A common strategy involves the reaction of the chloromethyl group with a sulfite (B76179) salt to introduce a sulfonic acid group, which can then be lithiated to form a lithium sulfonate. This process covalently bonds the anionic sulfonate group to the polymer chain. The highly fluorinated nature of the polymer backbone, imparted by the tetrafluorophenol moiety, can also enhance the electrochemical stability and ionic conductivity of the resulting polymer electrolyte.

Preparation of Ion-Exchange Membranes

Ion-exchange membranes are critical components in various separation technologies, including fuel cells, electrodialysis, and water purification. These membranes are designed to selectively transport either cations or anions. The functional groups present on the polymer backbone determine the type of ion that can pass through.

Polymers derived from this compound are excellent candidates for the preparation of both cation and anion exchange membranes due to the versatility of the chloromethyl group. nih.gov

Cation-Exchange Membranes: To create a cation-exchange membrane, which allows the passage of cations, anionic functional groups must be introduced. This can be achieved by the sulfonation of the polymer. The chloromethyl groups can be converted to sulfonic acid groups, which are negatively charged and facilitate the transport of cations. rsc.orgnih.govnih.gov

Anion-Exchange Membranes: For an anion-exchange membrane, which permits the passage of anions, cationic functional groups are required. This is commonly achieved through quaternization, where the chloromethyl groups are reacted with a tertiary amine, such as trimethylamine, to form quaternary ammonium (B1175870) salts. researchgate.netresearchgate.netmsrjournal.com These positively charged groups enable the transport of anions through the membrane.

The fluorinated nature of the polymer backbone contributes to the chemical and thermal stability of the resulting ion-exchange membranes, making them suitable for use in harsh operating conditions. bwise.kr

Advanced Organic Synthesis Reagents and Intermediates

Beyond polymer science, this compound serves as a valuable intermediate and reagent in advanced organic synthesis, primarily due to the distinct reactivity of its functional groups.

Precursors for Complex Fluorine-Containing Building Blocks

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov As such, there is a high demand for versatile fluorine-containing building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is a useful precursor for a variety of more complex fluorinated molecules.

The chloromethyl group is a reactive handle that can be transformed into a wide array of other functional groups through nucleophilic substitution reactions. chempanda.com For example, it can be converted to:

An alcohol, by hydrolysis.

An ether, by reaction with an alkoxide.

A nitrile, by reaction with cyanide.

An amine, through various amination procedures.

These transformations, coupled with the presence of the tetrafluorophenyl moiety, allow for the synthesis of a diverse range of complex, highly fluorinated compounds that can be used as key intermediates in multi-step synthetic sequences.

Development of Activated Resins for Amine Derivatization

In combinatorial chemistry and solid-phase synthesis, activated resins are employed to facilitate the purification of reaction products. Tetrafluorophenyl (TFP) esters are known to be effective activating groups for carboxylic acids, enabling their efficient conversion to amides upon reaction with amines. nih.gov

This compound is a key component in the preparation of polymer-supported TFP-activated resins. The chloromethyl group provides a convenient anchor point for immobilizing the tetrafluorophenol moiety onto a solid support, typically a polystyrene-based resin. The resin is first functionalized with a nucleophilic group that can react with the chloromethyl group of the tetrafluorophenol derivative, covalently linking it to the polymer.

Once the tetrafluorophenol is attached to the resin, it can be used to activate carboxylic acids, forming a resin-bound TFP ester. This activated resin can then be treated with an amine, which displaces the resin-bound tetrafluorophenoxide to form the desired amide in solution. The resin-bound byproduct can be easily removed by filtration, simplifying the purification process. This methodology is highly valuable for the rapid synthesis of libraries of amides for drug discovery and other applications.

Catalysis and Ligand Design

The unique electronic and structural characteristics of this compound, namely the presence of a reactive chloromethyl handle and a highly fluorinated, electron-deficient aromatic ring, make it a valuable precursor in the design of specialized catalysts and ligands for advanced chemical synthesis.

Use as a Component in Phase-Transfer Catalysis Systems

Phase-transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. researchgate.net The catalyst, often a quaternary ammonium or phosphonium (B103445) salt, transports an anionic reactant from the aqueous phase into the organic phase where it can react with an organic substrate. nist.gov

The structure of this compound is well-suited for the synthesis of specialized phase-transfer catalysts. The chloromethyl group provides a reactive site for quaternization with tertiary amines or phosphines, forming the cationic core essential for catalytic activity.

Table 1: Conceptual Design of a Phase-Transfer Catalyst from this compound

Component of Precursor Role in Final Catalyst Resulting Properties
-CH₂Cl Group Reactive handle for reaction with tertiary amines (e.g., R₃N) to form a quaternary ammonium salt ([Ar-CH₂-NR₃]⁺Cl⁻). Forms the cationic, hydrophilic head of the catalyst responsible for ion transport.
Tetrafluorophenyl Ring Bulky, lipophilic, and electron-withdrawing scaffold. Enhances the catalyst's solubility in the organic phase and modulates its reactivity.
Phenolic -OH Group Can be retained or modified. If retained, it may influence interfacial properties or provide a site for further functionalization.

The resulting catalyst, a tetrafluorobenzyl-ammonium salt, would possess a highly lipophilic character due to the fluorinated ring, promoting its solubility and function within the organic phase of a biphasic system. Research on analogous structures, such as those derived from 4,4′-bis(chloromethyl)-1,1′-biphenyl, has shown that chloromethyl groups are effective precursors for creating multi-site phase-transfer catalysts by reaction with tertiary amines. researchgate.net These catalysts exhibit high reactivity, demonstrating the viability of this synthetic approach. researchgate.net The strong electron-withdrawing nature of the tetrafluorophenyl ring can also influence the catalytic activity at the cationic center.

Counterions in Transition Metal Catalysis (related tetraarylborates)

In transition metal catalysis, the nature of the counterion associated with a cationic metal complex can significantly impact the catalyst's stability, solubility, and Lewis acidity. Weakly coordinating anions (WCAs) are often required to generate highly reactive, "naked" cationic metal centers. Among the most effective WCAs are large, lipophilic tetraarylborates, particularly those bearing multiple fluorine atoms, such as tetrakis(pentafluorophenyl)borate (B1229283) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB). orientjchem.org

While direct synthesis from this compound is not commonly documented, its scaffold is conceptually related to the building blocks for such anions. The synthesis of functionalized tetraarylborates often involves the reaction of a boron source with four equivalents of an aryl-lithium or aryl-Grignard reagent. mdpi.com The highly fluorinated phenyl unit of this compound is precisely the type of structure desired in a WCA to impart chemical and thermal stability and to ensure the anion is non-coordinating. The presence of multiple electron-withdrawing fluorine atoms delocalizes the negative charge on the central boron atom, rendering the anion less likely to bind to the cationic metal center and interfere with catalysis. orientjchem.org

Development of Catalytic Systems Utilizing Fluorinated Phenol (B47542) Scaffolds

The fluorinated phenol moiety itself can serve as a critical component in the design of ligands for transition metal catalysts. The phenolic oxygen can act as a donor atom to coordinate with a metal center. The electronic properties of the resulting metal complex are heavily influenced by the substituents on the phenyl ring.

The four fluorine atoms on the 2,3,5,6-positions of the phenol ring in this compound exert a powerful electron-withdrawing effect. When this phenol is used as a ligand, it can significantly modulate the electron density at the coordinated metal center. This electronic tuning can enhance the catalytic activity or alter the selectivity of the catalyst in various transformations, including oxidations and C-H activation reactions. orientjchem.orgresearchgate.net For instance, fluorinated ligands have been shown to enhance the catalytic activity of metal complexes in the oxidation of phenols. orientjchem.org The chloromethyl group offers a versatile handle for further modification, allowing the ligand to be anchored to a solid support for catalyst recycling or integrated into a more complex, multidentate ligand architecture. researchgate.net

Chemical Probes and Sensing (non-biological sensing without biological effects)

Fluorinated phenols have emerged as valuable tools in the development of chemical sensors, particularly for applications where high sensitivity and minimal perturbation of the system under study are required.

Fluorinated Phenols as pH-Sensitive Probes in Model Systems

The acidity, or pKa, of a phenol is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups stabilize the corresponding phenoxide anion, thereby increasing the acidity and lowering the pKa of the phenol. researchgate.net This principle is the basis for using fluorinated phenols as pH-sensitive probes.

The parent compound, 2,3,5,6-tetrafluorophenol (B1216870), has a pKa of approximately 5.67. ut.ee This is significantly lower than that of phenol itself (~10), a direct consequence of the inductive electron-withdrawing effects of the four fluorine atoms. This pKa value places the acid-base equilibrium of 2,3,5,6-tetrafluorophenol in a range that is useful for studying pH changes in various chemical and model systems.

The protonated (ArOH) and deprotonated (ArO⁻) forms of the phenol have distinct spectroscopic signatures, particularly in UV-visible and ¹⁹F-NMR spectroscopy. As the pH of the environment changes around the pKa value, the ratio of these two forms shifts, leading to measurable changes in the absorption spectrum or the ¹⁹F-NMR chemical shifts. This spectroscopic response allows for the quantitative determination of pH. nih.gov

The introduction of a chloromethyl group at the 4-position of the 2,3,5,6-tetrafluorophenol ring would be expected to have a minor additional acidifying effect, likely resulting in a pKa value similar to or slightly lower than 5.67. Therefore, this compound could function as a sensitive pH probe in non-biological model systems, with its spectroscopic properties reporting on the acidity of its microenvironment.

Table 2: pKa Values of Phenol and a Related Fluorinated Phenol

Compound pKa Value Effect of Fluorine Substitution
Phenol ~10.0 Baseline
2,3,5,6-Tetrafluorophenol 5.67 ut.ee Significant pKa depression due to strong inductive effect of four fluorine atoms.

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Routes

The future synthesis of 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol (B6255035) will likely prioritize green chemistry principles to minimize environmental impact and enhance safety. Current multi-step syntheses often rely on stoichiometric reagents and harsh conditions. Future research could focus on catalytic methods and renewable feedstocks.

Key areas for development include:

Catalytic Chloromethylation: Investigating direct, catalyzed chloromethylation of 2,3,5,6-tetrafluorophenol (B1216870) could reduce waste compared to traditional methods that may involve protecting groups or harsher reagents.

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety for potentially energetic reactions, and allow for easier scale-up.

Alternative Solvents: Research into benign solvents, such as supercritical fluids or bio-derived solvents, could replace conventional volatile organic compounds (VOCs).

Table 1: Comparison of Hypothetical Synthetic Route Metrics

Metric Traditional Route (Hypothetical) Sustainable Route (Proposed)
Starting Material Petroleum-derived tetrafluorobenzene Bio-based precursor
Key Transformation Multi-step functionalization Direct C-H functionalization
Reagents Stoichiometric, hazardous reagents Catalytic, recyclable reagents
Solvent Chlorinated organic solvents Supercritical CO2 or water

| Atom Economy | Low to moderate | High |

Exploration of Novel Reactivity Patterns

The interplay between the electron-withdrawing tetrafluoroaromatic ring and the reactive benzylic chloride presents opportunities to explore unique chemical transformations. The high electrophilicity of the aromatic ring and the lability of the C-Cl bond are ripe for investigation.

Future studies could explore:

Nucleophilic Aromatic Substitution (SNAr): While challenging on highly fluorinated rings, selective displacement of a fluorine atom under specific conditions could lead to novel multifunctional compounds.

Cross-Coupling Reactions: The benzylic chloride moiety is a prime candidate for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, creating complex molecular architectures.

Ring Expansion/Rearrangement: Under the influence of strong bases or specific catalysts, reactions involving the chloromethyl group could potentially lead to ring expansion or other unexpected molecular rearrangements, a phenomenon seen in other chloromethylated heterocyclic systems. researchgate.net

Table 2: Potential Novel Reactions for Exploration

Reaction Class Reagent Type Potential Transformation
Palladium-Catalyzed Coupling Boronic acids, amines, alkynes Formation of new C-C, C-N, or C-C triple bonds at the benzylic position.
Photoredox Catalysis Visible light photocatalysts Radical-mediated functionalization of the benzylic position under mild conditions.

Integration into Advanced Functional Materials Beyond Current Scope

The dense fluorination of the aromatic ring imparts properties like high thermal stability, chemical inertness, and hydrophobicity. These characteristics are highly desirable for advanced materials. Future research can focus on using this compound as a key monomer or precursor.

Potential applications in materials science include:

High-Performance Polymers: Polymerization via the phenol (B47542) and chloromethyl groups could yield poly(phenylene oxide)s or other polymers with exceptional thermal resistance and low dielectric constants, suitable for electronics and aerospace applications. This builds on prior work with related fluorinated phenols. nih.gov

Functional Coatings: Its derivatives could be used to create hydrophobic and oleophobic surfaces for applications ranging from self-cleaning glass to anti-fouling marine coatings.

Liquid Crystals: The rigid, fluorinated core is a desirable feature for liquid crystal design, suggesting that derivatives of this compound could be developed for display technologies.

Interdisciplinary Research with Other Chemical Fields

The versatility of this compound makes it an attractive candidate for collaborative research across different chemical disciplines.

Medicinal Chemistry: The tetrafluorophenyl motif is present in some bioactive molecules. The compound serves as a scaffold that can be readily modified at two positions (hydroxyl and chloromethyl) to generate libraries of compounds for drug discovery and screening.

Supramolecular Chemistry: The electron-deficient fluorinated ring can act as a halogen bond donor and participate in π-stacking interactions. This opens avenues for designing novel host-guest systems, molecular sensors, and self-assembling materials. Computational studies have shown that intermolecular orbital mixing in similar fluorinated systems can be influenced by supramolecular interactions. nih.gov

Agrochemicals: Fluorinated compounds are a cornerstone of modern agrochemicals. The reactivity of this molecule allows for the synthesis of novel pesticides and herbicides for efficacy testing.

Theoretical Insights Guiding Experimental Design

Computational chemistry offers powerful tools to predict the behavior of this compound and guide experimental work, saving time and resources.

Future theoretical studies should focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model transition states and reaction pathways can help optimize conditions for known reactions and predict the feasibility of novel transformations. nih.gov

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can predict the physical and chemical properties of polymers and other materials derived from this compound before they are synthesized.

Spectroscopic Analysis: Computational methods can predict NMR, IR, and UV-Vis spectra, aiding in the characterization of new derivatives.

Table 3: Application of Theoretical Methods

Computational Method Research Question Expected Insight
Density Functional Theory (DFT) What is the mechanism of a novel coupling reaction? Calculation of activation energies and transition state geometries to predict feasibility.
Molecular Dynamics (MD) How will a polymer derived from this compound behave? Simulation of polymer chain dynamics to predict material properties like glass transition temperature.

Q & A

Q. What are the common synthetic routes for 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol, and how can its purity be optimized?

The compound is typically synthesized via esterification reactions. For example, acyl chloride intermediates derived from precursors like 3-amino-4-fluorobenzoic acid can react with 2,3,5,6-tetrafluorophenol (TFP) under basic conditions . Dicyclohexylcarbodiimide (DCC)-mediated coupling is another method, achieving yields up to 54% for structurally similar fluorinated esters. Purity optimization involves rigorous chromatography (e.g., silica gel or HPLC) and spectroscopic validation (¹H/¹³C NMR, mass spectrometry) .

Q. Why is the tetrafluorophenyl ester group preferred in conjugation chemistry, and how does its stability compare to NHS esters?

The tetrafluorophenyl ester group exhibits superior hydrolytic stability at pH ~8, with a hydrolysis half-life approximately double that of NHS esters. This stability is critical for reactions requiring prolonged incubation, such as peptide coupling or radiopharmaceutical synthesis. The electron-withdrawing fluorine atoms reduce ester reactivity, enabling controlled aminolysis under mild conditions .

Q. What safety precautions are necessary when handling this compound?

Toxicity data for structurally similar 2,3,5,6-tetrafluorophenol indicate moderate acute toxicity (e.g., LC50 values in aquatic models). Researchers should use fume hoods, nitrile gloves, and eye protection. Waste must be neutralized with alkaline solutions (e.g., 1M NaOH) before disposal .

Advanced Research Questions

Q. How can this compound be utilized in fluorine-18 radiochemistry?

The compound serves as a precursor for ¹⁸F-labeled probes. For example, DCC-mediated coupling with 6-fluoronicotinic acid produces ¹⁸F-labeled tetrafluorophenyl esters, achieving ~41% radiochemical yield. Purification via solid-phase extraction (C18 cartridges) and quality control (radio-TLC/HPLC) are essential for in vivo applications .

Q. What role does this compound play in bioconjugation strategies for DNAzyme or antibody labeling?

It facilitates amine acylation in DNAzyme selections when paired with coupling agents like EDC. The tetrafluorophenyl ester enables efficient peptide bond formation under aqueous conditions (pH 7–8), critical for modifying biomolecules without denaturation. Reaction kinetics should be monitored via UV-Vis or fluorescence quenching .

Q. How does halogen bonding involving this compound influence co-crystal engineering?

The chlorine and fluorine atoms participate in orthogonal halogen and hydrogen bonding with cyclic amines (e.g., piperidine). X-ray crystallography reveals bond angles of 160–170° for C–X···N interactions, comparable to biological halogen bonds. Co-crystal design requires screening amines with varying pKa and steric profiles .

Q. What analytical challenges arise in quantifying hydroxylated derivatives of this compound, and how are they addressed?

Hydroxylated analogs (e.g., 4-OH-PCB-like structures) exhibit low ionization efficiency in LC-MS. Method development involves optimizing mobile phases (e.g., 10–50 mM ammonium acetate in methanol/water) and using fluorinated internal standards. Machine learning models trained on chlorophenol datasets can predict retention times but require validation with fluorinated analogs .

Methodological Tables

Table 1: Key Synthetic Parameters for Fluorinated Esters

ParameterOptimal ConditionReference
Coupling reagentDCC or EDC/TFP
Reaction pH7–8 (phosphate buffer)
Purification methodSilica chromatography or HPLC
Yield range39–54%

Table 2: Toxicity Profile of Structural Analogs

CompoundModel SystemLC50 (mg/L)Reference
2,3,5,6-TetrafluorophenolDaphnia magna1.42
4-ChlorophenolRat (oral)350

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.